molecular formula C18H23NOS2 B2985782 2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide CAS No. 1209255-58-2

2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide

Cat. No.: B2985782
CAS No.: 1209255-58-2
M. Wt: 333.51
InChI Key: FVJJIOKNTWFWPF-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide is a synthetic acetamide derivative characterized by a thiophene-containing amine substituent and a 4-(isopropylthio)phenyl group. Its structure combines a lipophilic isopropylthio moiety with a heterocyclic thiophene ring, which is frequently associated with pharmacological activity. The acetamide backbone serves as a versatile scaffold for drug design, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-(1-thiophen-2-ylpropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NOS2/c1-13(2)22-16-8-6-15(7-9-16)12-18(20)19-14(3)11-17-5-4-10-21-17/h4-10,13-14H,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJJIOKNTWFWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC(C)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide typically begins with the formation of the phenyl and thiophene intermediates. Reacting 4-iodoacetophenone with thiophenol under mild basic conditions introduces the isopropylthio group. Subsequent steps involve the coupling of the resulting intermediate with a thiophene derivative through acylation or amide bond formation, often facilitated by reagents such as acetic anhydride or carbodiimides.

Industrial Production Methods

In an industrial setting, large-scale synthesis might involve continuous flow chemistry or automated synthesis pathways to optimize yield and minimize production time. Robust purification methods like crystallization and chromatography ensure high-purity output for extensive applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide participates in various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: : The sulfur moiety can be oxidized to sulfoxides or sulfones under oxidative conditions using agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: : The compound undergoes reduction, particularly at the acetamide group, using reducing agents like lithium aluminum hydride.

Substitution: : Electrophilic aromatic substitution can occur at the phenyl ring, introducing new functional groups facilitated by reagents like alkyl halides.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid

  • Reducing agents: Lithium aluminum hydride

  • Substitution reagents: Alkyl halides

Major Products

Reactions of this compound can yield products like sulfoxides, sulfones, reduced amides, and substituted phenyl derivatives, depending on the conditions and reagents employed.

Scientific Research Applications

2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide finds applications in numerous fields:

Chemistry: : Serves as a precursor in the synthesis of complex organic molecules.

Biology: : Explored for its potential interactions with biological macromolecules.

Medicine: : Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound’s mechanism of action largely depends on its application. For instance, in pharmacological contexts, it may interact with specific receptors or enzymes, modulating their activity. The isopropylthio and thiophene groups can enhance its binding affinity and specificity towards certain biological targets, influencing pathways involved in inflammation, cell proliferation, or other critical processes.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues and Their Activities

The following table summarizes key structural analogs and their biological activities:

Compound Name Key Structural Features Biological Activity/Application Reference(s)
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophene ring, bromophenyl group Antimycobacterial activity (in vitro testing)
HC-030031 Purine core, isopropylphenyl group TRPA1 antagonist (IC₅₀: 4–10 μM)
Suvecaltamide Isopropylphenyl, trifluoroethoxy-pyridine Cav channel stabilizer (antiepileptic)
2-(5-Methyl-2-propan-2-ylphenoxy)-N-[4-(thiazol-2-ylsulfamoyl)phenyl]acetamide Thiazole sulfonamide, isopropylphenoxy group Unspecified (structural focus)
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Styrylpyridine, chlorophenyl group Synthetic intermediate (no bioactivity)
Key Observations:

Thiophene-Containing Acetamides : The antimycobacterial activity of N-(4-bromophenyl)-2-(2-thienyl)acetamide suggests that the thiophene-acetamide framework in the target compound may similarly interact with microbial targets. Substitution of bromine with isopropylthio could enhance lipophilicity and membrane permeability.

TRPA1 Antagonists: HC-030031 and CHEM-5861528 demonstrate that acetamides with bulky aromatic groups (e.g., isopropylphenyl) effectively inhibit TRPA1, a pain and inflammation receptor .

Calcium Channel Modulators : Suvecaltamide’s isopropylphenyl group and acetamide linkage enable Cav channel stabilization, highlighting the role of lipophilic substituents in neurological targets .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP) : The isopropylthio group in the target compound increases logP compared to polar analogs like suvecaltamide (trifluoroethoxy group) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Molecular Weight : At ~375 g/mol, the compound falls within the acceptable range for oral bioavailability.

Biological Activity

Chemical Structure and Properties

The compound can be broken down into several structural components:

  • Isopropylthio group : This moiety is known to enhance lipophilicity, which may influence the compound's bioavailability.
  • Thiophen-2-yl group : This heterocyclic component can affect the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
  • Acetamide functionality : This group is often associated with various pharmacological activities.

Antinociceptive Activity

Recent studies have suggested that derivatives similar to 2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide exhibit significant antinociceptive properties. For instance, compounds with similar structural motifs have been evaluated for their ability to alleviate pain in various animal models. The mechanism often involves modulation of neurotransmitter systems, particularly those related to opioid and cannabinoid receptors.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In vitro studies have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines in cell cultures.

Anticonvulsant Activity

Research has indicated that certain derivatives exhibit anticonvulsant properties. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can lead to enhanced efficacy against seizures in animal models. For example, compounds with specific substituents at the anilide moiety have shown promising results in maximal electroshock (MES) tests.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntinociceptiveSignificant pain relief in animal models
Anti-inflammatoryInhibition of COX enzymes
AnticonvulsantProtection in MES tests

Table 2: Structure-Activity Relationship (SAR)

Compound VariationEffect on ActivityReference
Isopropylthio substitutionEnhanced lipophilicity
Thiophen-2-yl groupIncreased receptor binding affinity
Acetamide functionalityModulates pharmacokinetic properties

Case Studies

  • Antinociceptive Study : A study conducted on a series of acetamide derivatives showed that compounds similar to this compound significantly reduced pain responses in rat models when administered at varying dosages. The study highlighted a dose-dependent relationship between compound concentration and pain relief efficacy.
  • Anti-inflammatory Research : In vitro assays using human cell lines demonstrated that certain derivatives effectively inhibited COX-1 and COX-2 activity, leading to a reduction in inflammatory markers. This suggests potential therapeutic applications for inflammatory diseases.
  • Anticonvulsant Evaluation : A recent investigation into anticonvulsant activity utilized both MES and subcutaneous pentylenetetrazole tests on modified acetamide derivatives. The results indicated that specific structural modifications could lead to enhanced protection against induced seizures, providing insights into future drug design strategies.

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